molecular formula C10H8O2 B2469699 2-(4-Ethynylphenyl)acetic acid CAS No. 213622-93-6

2-(4-Ethynylphenyl)acetic acid

Cat. No.: B2469699
CAS No.: 213622-93-6
M. Wt: 160.172
InChI Key: CHUNGOPSLGEUGA-UHFFFAOYSA-N
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Description

2-(4-Ethynylphenyl)acetic acid is an organic compound with the molecular formula C10H8O2 It is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethynylphenyl)acetic acid typically involves the coupling of ethynylbenzene with acetic acid derivatives. One common method is the Sonogashira coupling reaction, where ethynylbenzene is reacted with iodoacetic acid in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethynylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Formation of 4-ethynylbenzoic acid or 4-ethynylbenzaldehyde.

    Reduction: Formation of 2-(4-ethylphenyl)acetic acid.

    Substitution: Formation of 4-nitro-2-(4-ethynylphenyl)acetic acid or 4-chloro-2-(4-ethynylphenyl)acetic acid.

Scientific Research Applications

2-(4-Ethynylphenyl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethynylphenyl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ethynyl group can participate in covalent bonding with target proteins, affecting their function and activity. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethynylbenzoic acid
  • 4-Ethynylbenzaldehyde
  • 2-(4-Ethylphenyl)acetic acid

Uniqueness

2-(4-Ethynylphenyl)acetic acid is unique due to the presence of both an ethynyl group and an acetic acid moiety. This combination imparts distinct chemical reactivity and potential for diverse applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-(4-ethynylphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-2-8-3-5-9(6-4-8)7-10(11)12/h1,3-6H,7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUNGOPSLGEUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213622-93-6
Record name 2-(4-ethynylphenyl)acetic acid
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